Methyl 9-hydroxyfluorene-9-carboxylate Methyl 9-hydroxyfluorene-9-carboxylate
Brand Name: Vulcanchem
CAS No.: 1216-44-0
VCID: VC20981206
InChI: InChI=1S/C15H12O3/c1-18-14(16)15(17)12-8-4-2-6-10(12)11-7-3-5-9-13(11)15/h2-9,17H,1H3
SMILES: COC(=O)C1(C2=CC=CC=C2C3=CC=CC=C31)O
Molecular Formula: C15H12O3
Molecular Weight: 240.25 g/mol

Methyl 9-hydroxyfluorene-9-carboxylate

CAS No.: 1216-44-0

Cat. No.: VC20981206

Molecular Formula: C15H12O3

Molecular Weight: 240.25 g/mol

* For research use only. Not for human or veterinary use.

Methyl 9-hydroxyfluorene-9-carboxylate - 1216-44-0

CAS No. 1216-44-0
Molecular Formula C15H12O3
Molecular Weight 240.25 g/mol
IUPAC Name methyl 9-hydroxyfluorene-9-carboxylate
Standard InChI InChI=1S/C15H12O3/c1-18-14(16)15(17)12-8-4-2-6-10(12)11-7-3-5-9-13(11)15/h2-9,17H,1H3
Standard InChI Key AJKQZRAAQMBNKM-UHFFFAOYSA-N
SMILES COC(=O)C1(C2=CC=CC=C2C3=CC=CC=C31)O
Canonical SMILES COC(=O)C1(C2=CC=CC=C2C3=CC=CC=C31)O

Chemical Identity and Nomenclature

Methyl 9-hydroxyfluorene-9-carboxylate is a fluorene derivative characterized by the presence of both hydroxyl and carboxylate functional groups at the central carbon (C9) position of the fluorene skeleton. This compound has several recognized names in chemical literature, maintaining its identity across various databases and research publications.

Basic Identification Data

The compound is well-documented in chemical databases with specific identifiers that help in its unambiguous recognition across scientific platforms. The basic identification parameters are presented in Table 1.

ParameterValue
Primary Chemical Name9H-Fluorene-9-carboxylic acid, 9-hydroxy-, methyl ester
Common NameMethyl 9-hydroxyfluorene-9-carboxylate
Alternative NamesFlurenol methyl ester
Molecular FormulaC₁₅H₁₂O₃
Molecular Weight240.2540 g/mol
CAS Registry Number1216-44-0
IUPAC Standard InChIKeyAJKQZRAAQMBNKM-UHFFFAOYSA-N
Methyl 9-hydroxyfluorene-9-carboxylate belongs to the broader class of fluorene derivatives, which have gained attention in various fields including medicinal chemistry, materials science, and synthetic organic chemistry . The compound's structure features a planar fluorene backbone with two critical functional groups at the bridgehead carbon (C9 position): a hydroxyl group and a methyl carboxylate group.

Structural Characteristics

The molecular architecture of Methyl 9-hydroxyfluorene-9-carboxylate presents several notable structural features that influence its physical properties and chemical reactivity. Understanding these structural characteristics is essential for predicting and explaining its behavior in various chemical processes.

Molecular Structure

Synthesis Methods

Multiple synthetic routes have been developed for the preparation of Methyl 9-hydroxyfluorene-9-carboxylate, with each method offering specific advantages depending on the available starting materials and desired scale of production.

Esterification of 9-hydroxyfluorene-9-carboxylic acid

The most direct and commonly employed method for synthesizing Methyl 9-hydroxyfluorene-9-carboxylate involves the esterification of 9-hydroxyfluorene-9-carboxylic acid (HFCA) with methanol under acidic conditions. This reaction proceeds via a mechanism involving dehydration at the carboxylic carbon of HFCA in the presence of an acid catalyst, typically sulfuric acid, which generates a carbocation intermediate. This electrophilic species then undergoes nucleophilic attack by methanol to form the methyl ester product .
The reaction can be represented as follows:
9-hydroxyfluorene-9-carboxylic acid + methanol + sulfuric acid → Methyl 9-hydroxyfluorene-9-carboxylate + water
This reaction typically requires controlled temperature conditions and an excess of methanol to drive the equilibrium toward ester formation. The crude product often requires purification steps such as recrystallization or column chromatography to obtain pure Methyl 9-hydroxyfluorene-9-carboxylate .

Multi-step Synthesis from Phenanthrene

A more elaborate synthetic route starts with phenanthrene as the initial precursor, involving multiple transformations to eventually yield Methyl 9-hydroxyfluorene-9-carboxylate. This approach is particularly valuable for research purposes where specific isotopic labeling or structural modifications may be desired .
The multi-step synthesis involves:

  • Oxidation of phenanthrene to phenanthrenequinone using sodium dichromate and sulfuric acid, often facilitated by catalysts such as tetrabutyl ammonium fluoride-trihydrate.

  • Reaction of phenanthrenequinone with sodium hydroxide to produce 9-hydroxyfluorene-9-carboxylic acid (HFCA) through a reaction pathway involving nucleophilic attack by a hydroxyl group and subsequent ring rearrangement.

  • Esterification of HFCA with methanol in the presence of sulfuric acid to yield Methyl 9-hydroxyfluorene-9-carboxylate .
    This synthetic route demonstrates the interconnectedness of various fluorene derivatives and highlights the importance of reaction control to achieve selective transformations.

Chemical Properties and Reactivity

The presence of both hydroxyl and carboxylate functional groups in Methyl 9-hydroxyfluorene-9-carboxylate confers distinctive chemical properties to this compound, making it a versatile intermediate in organic synthesis.

Reactivity Patterns

The hydroxyl group at the 9-position of Methyl 9-hydroxyfluorene-9-carboxylate can undergo typical alcohol reactions, including oxidation, dehydration, and substitution reactions. This functional group provides a handle for further derivatization, allowing the molecule to serve as a platform for constructing more complex structures.
Similarly, the methyl carboxylate group can participate in various transformations, including hydrolysis to regenerate the carboxylic acid, transesterification with other alcohols, and reduction to create additional functional diversity . These reactive sites make Methyl 9-hydroxyfluorene-9-carboxylate a valuable synthetic intermediate with applications in medicinal chemistry and materials science.

Stability Considerations

The structural arrangement of the functional groups in Methyl 9-hydroxyfluorene-9-carboxylate, with the hydroxyl and carboxylate groups positioned on opposite sides of the fluorene plane, contributes to its stability profile. This spatial separation minimizes potential intramolecular interactions that could lead to unwanted side reactions or decomposition pathways .

Applications and Significance

Methyl 9-hydroxyfluorene-9-carboxylate and related compounds have garnered interest in various scientific and industrial domains, reflecting their versatility and unique structural properties.

Precursor to Bioactive Compounds

One of the most significant applications of Methyl 9-hydroxyfluorene-9-carboxylate is its role as a synthetic intermediate in the preparation of biologically active compounds. It serves as a precursor to chlorflurenol (methyl-2-chloro-9-hydroxyfluorenecarboxylate), which has been investigated for various biological applications .
The fluorene scaffold itself has been extensively studied for its potential therapeutic applications. Derivatives of fluorene, including those derived from or related to Methyl 9-hydroxyfluorene-9-carboxylate, have been explored as wake-promoting agents (similar to modafinil) and for treating conditions such as psoriasis and alopecia areata .

Material Science Applications

Beyond medicinal chemistry, fluorene derivatives have found applications in material science, particularly in the development of dyes, thermal and light sensitizers, liquid crystal chemistry, and illuminescence chemistry. The unique structural features of Methyl 9-hydroxyfluorene-9-carboxylate make it a potential candidate for exploration in these fields, although specific applications of this particular compound in materials science require further research and development .

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